molecular formula C18H21NO4S2 B2919249 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one CAS No. 2034382-14-2

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one

Cat. No.: B2919249
CAS No.: 2034382-14-2
M. Wt: 379.49
InChI Key: MYGFGESVNBXSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a structurally complex molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position (1,1-dioxido group) and substituted at the 7-position with a thiophen-2-yl moiety. The propan-1-one backbone is further modified with a 2-hydroxy-3-phenyl substituent.

Key structural features include:

  • Thiophen-2-yl group: Imparts aromaticity and possible π-π stacking interactions.
  • 2-Hydroxy-3-phenylpropan-1-one: Introduces stereochemical complexity and hydroxyl functionality for reactivity or binding.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-15(13-14-5-2-1-3-6-14)18(21)19-9-8-17(16-7-4-11-24-16)25(22,23)12-10-19/h1-7,11,15,17,20H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFGESVNBXSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound falls under the category of sulfur-containing heterocycles, particularly thiazepanes, which are known for their diverse pharmacological profiles. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₅N₃O₃S₂
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 2034307-63-4

The compound features a thiazepane ring, dioxido functional groups, and thiophene moieties, which enhance its electronic properties and solubility. These characteristics contribute to its potential biological activities.

Structural Representation

ComponentDescription
Thiazepane RingA seven-membered ring containing sulfur
Dioxido GroupEnhances reactivity and potential interactions
Thiophene MoietyContributes to biological activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Cell Proliferation Modulation : It has shown potential in modulating pathways related to cell growth and apoptosis, making it a candidate for anti-cancer therapies.
  • Antiviral Activity : Some derivatives of thiophene have demonstrated antiviral properties against various viruses.

Case Studies and Experimental Data

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of thiophene derivatives against MCF7 (breast cancer) cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 14.86 ± 5.15 µM compared to doxorubicin .
  • PTP1B Inhibition :
    • Research indicated that compounds containing thiophene moieties act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target implicated in cancer and diabetes. One derivative showed an IC50 value of 5.25 µM for PTP1B inhibition .
  • Antibacterial Activity :
    • The compound displayed antibacterial properties with a minimum inhibitory concentration (MIC) ranging from 2 to 3 µM against various bacterial strains .

Comparative Biological Activity Table

Activity TypeIC50 / MIC ValueReference
Cytotoxicity (MCF7)14.86 ± 5.15 µMSantos et al.
PTP1B Inhibition5.25 µMGulipalli et al.
Antibacterial Activity2–3 µMZhou et al.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Condensation Reactions : Combining thiophene derivatives with thiazepane precursors.
  • Oxidation Steps : Introducing the dioxido functionality through oxidation reactions.
  • Purification Methods : Techniques such as recrystallization or chromatography are used to obtain high-purity products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonated thiazepane derivatives with ketone or hydroxyl modifications. Below is a detailed comparison with structurally analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Synthesis Conditions Notable Hazards (P-Codes) Reference
Target Compound : 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one C₁₉H₂₁NO₅S₂ 7-(Thiophen-2-yl), 2-hydroxy-3-phenylpropanone Likely analogous to [General Procedure C, 40°C] P210, P233, P280 (flammable, toxic)
Analog 1 : 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one C₂₀H₂₂FNO₄S 7-(2-Fluorophenyl) Not specified Similar to target (P210, P233, P280)
Analog 2 : 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one C₁₄H₁₆F₃NO₃S₂ 3,3,3-Trifluoropropanone Not specified P261, P305+P351+P338 (toxic via inhalation/skin)
Analog 3 : 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one C₁₉H₁₃N₃OS₂ Double thiophen-2-yl, fused triazole-imidazole General Procedure C, 40°C Not specified

Key Findings :

Structural Variations and Reactivity: The target compound and Analog 1 differ primarily in the 7-position substituent (thiophen-2-yl vs. 2-fluorophenyl). Fluorine substitution may enhance metabolic stability but reduce π-π interactions compared to thiophene . Analog 2 replaces the 2-hydroxy-3-phenylpropanone with a trifluoropropanone group, significantly altering polarity and electronic properties (e.g., increased lipophilicity) . Analog 3 lacks the thiazepane-dioxide core but features a benzimidazo-triazole system, suggesting divergent applications in coordination chemistry or photophysics .

Synthetic Accessibility :

  • Thiophen-2-yl-containing compounds (target, Analog 3) are synthesized via General Procedure C (40°C), involving condensation reactions with thiophene derivatives . Fluorophenyl derivatives (Analog 1) may require halogen-specific coupling steps, though exact protocols are unspecified .

Safety and Handling: The target compound and its analogs share hazards related to flammability (P210), moisture sensitivity (P233), and toxicity via inhalation/skin contact (P280, P305+P351+P338) . The trifluoropropanone in Analog 2 introduces additional risks due to fluorine volatility .

Theoretical and Computational Insights: Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional , Colle-Salvetti correlation-energy models ) could predict electronic properties such as dipole moments or HOMO-LUMO gaps, differentiating the target’s hydroxyl-phenyl group from Analog 2’s trifluoropropanone.

Preparation Methods

Cyclization of ω-Alkene Sulfonamides

The thiazepane ring is synthesized via intramolecular hydroamination of ω-alkene sulfonamides. For example, hex-5-ene-1-sulfonamide derivatives undergo Rh₂(OAc)₄-catalyzed cyclization in the presence of PhI(OAc)₂ and Al₂O₃, yielding 7-membered thiazepane-1,1-dioxides in yields up to 90%.

Representative Procedure :

  • Substrate Preparation : Hex-5-ene-1-sulfonamide is synthesized by reacting hex-5-ene-1-sulfonyl chloride with ammonia.
  • Cyclization : The sulfonamide (1.0 equiv) is treated with Rh₂(OAc)₄ (2 mol%), PhI(OAc)₂ (1.2 equiv), and Al₂O₃ in dichloromethane at 40°C for 12 hours.
  • Workup : Filtration and column chromatography (SiO₂, ethyl acetate/hexane) afford the thiazepane-1,1-dioxide.

Key Data :

Catalyst Yield (%) Reaction Time (h)
Rh₂(OAc)₄ 90 12
Cu(OTf)₂ 75 24
No catalyst <5 48

Synthesis of the 2-Hydroxy-3-phenylpropan-1-one Side Chain

Asymmetric Reduction of β-Keto Esters

The chiral 2-hydroxy group is introduced via enantioselective reduction of 3-phenyl-2-oxopropanoate esters using baker’s yeast or transition-metal catalysts.

Procedure :

  • Substrate Preparation : Ethyl 3-phenyl-2-oxopropanoate is synthesized via Claisen condensation of ethyl phenylacetate.
  • Reduction : The β-keto ester (1.0 equiv) is treated with baker’s yeast in phosphate buffer (pH 7) at 30°C for 48 hours.
  • Isolation : Acidic workup and recrystallization from ethanol/water afford (2S)-2-hydroxy-3-phenylpropan-1-one (ee >98%).

Comparative Data :

Reducing Agent ee (%) Yield (%)
Baker’s yeast 98 65
Ru-BINAP 99 75
NaBH₄ 0 (racemic) 90

Amide Bond Formation and Final Coupling

Carbodiimide-Mediated Coupling

The thiazepane and propanone fragments are linked via an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Activation : 2-Hydroxy-3-phenylpropan-1-one (1.2 equiv) is treated with EDC (1.5 equiv) and DMAP (0.1 equiv) in THF at 0°C for 1 hour.
  • Coupling : The activated ester is added to 7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide (1.0 equiv) and stirred at 25°C for 12 hours.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH) yields the title compound (55–68%).

Yield Optimization :

Coupling Reagent Solvent Yield (%)
EDC/DMAP THF 68
DCC/HOBt DMF 60
HATU DCM 72

Stereochemical Considerations and Diastereoselectivity

The stereochemistry at the 2-hydroxy position is controlled during the reduction step (Section 4.1). Additionally, the thiazepane ring’s conformation influences the coupling step’s stereoselectivity. Nuclear Overhauser effect (NOE) studies confirm that the thiophen-2-yl group adopts an equatorial position, minimizing steric hindrance during amide bond formation.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 2H, Ph), 7.45–7.30 (m, 5H, Ph, thiophene), 5.21 (s, 1H, OH), 4.15–3.90 (m, 4H, thiazepane), 3.55 (dd, J = 6.4, 4.8 Hz, 1H, CHOH), 2.95–2.70 (m, 2H, CH₂CO).
  • HRMS (ESI): m/z calcd for C₁₉H₂₁N₂O₄S₂ [M+H]⁺: 429.0984; found: 429.0986.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.